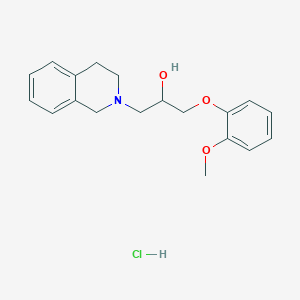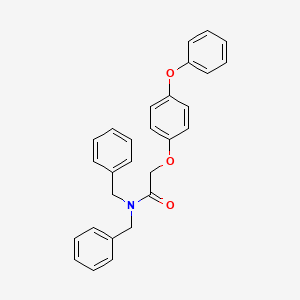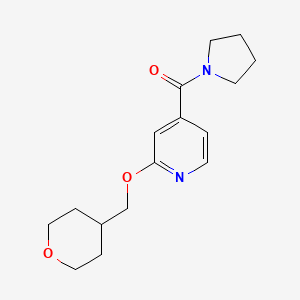
pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone” is a complex organic molecule. It is used as an intermediate in organic synthesis and medicinal chemistry . It has been used in the synthesis of certain Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
The synthesis of similar compounds involves reactions with (hetero)aromatic C-nucleophiles . The reaction mixture is precipitated by pouring into water, the precipitate is filtered off, washed with water, and dried at reduced pressure .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl group in “this compound” can react with Wittig reagents to prepare various poly-substituted alkene compounds .Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis and Cycloadditions
Researchers have developed methods for the stereospecific synthesis of pyrrolidines, utilizing 1,3-dipolar cycloaddition reactions involving sugar-derived enones and azomethine ylides. These processes yield enantiomerically pure pyrrolidines with controlled stereochemistry, showcasing the compound's relevance in creating complex molecular architectures (Oliveira Udry et al., 2014).
Heterocyclic Compound Synthesis
The title compound, as part of its class, has been implicated in the synthesis of heterocyclic compounds. For instance, methoxy-substituted pyridines and pyrrolecarbaldehyde derivatives have been synthesized, which are essential for constructing fused heterocycles with potential biological activities (El-Nabi, 2004). This demonstrates the compound's utility in medicinal chemistry for drug development.
Conducting Polymers
Derivatives related to the query compound have been utilized in the synthesis of conducting polymers. Specifically, bis(pyrrol-2-yl)arylenes, which share structural motifs with the compound , have been synthesized and electropolymerized to produce materials with low oxidation potentials. These materials exhibit stability in their conducting form, illustrating the compound's potential application in materials science for creating electrically conductive materials (Sotzing et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds structurally similar to the query have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, tri-substituted pyrazoles, including derivatives with pyridinyl methanone groups, have shown moderate antibacterial and antioxidant activities, suggesting the compound's potential for developing new antimicrobial and antioxidant agents (Lynda, 2021).
Organotin(IV) Complexes
Organotin(IV) complexes derived from compounds with structural features akin to the query compound have been synthesized and characterized. These complexes, featuring pyrrolidinyl methanone ligands, have demonstrated promising antibacterial activities, indicating the compound's applicability in creating new antimicrobial agents (Singh et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-6-17-15(11-14)21-12-13-4-9-20-10-5-13/h3,6,11,13H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBYBYLLQWCLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
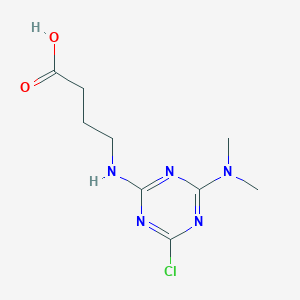

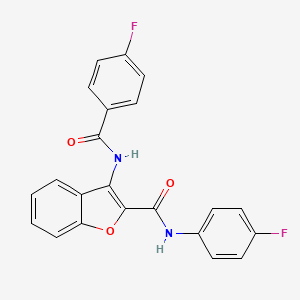
![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)

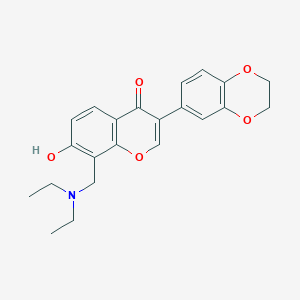
![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)
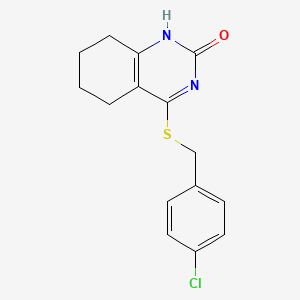
![7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone](/img/structure/B2833820.png)
![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)
